DC-Chol

Vue d'ensemble

Description

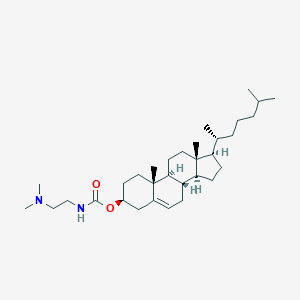

3β-[N-(N’,N’-Dimethylaminoethane)carbamoyl]cholesterol, commonly known as DC-Chol, is a synthetic cationic lipid derived from cholesterol. It is widely used in the preparation of liposomes and lipid nanoparticles, particularly in the fields of drug delivery and gene therapy. The cationic nature of this compound, attributed to its dimethylaminoethane moiety, allows it to interact with negatively charged genetic material, facilitating the delivery of nucleic acids into cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DC-Chol is synthesized through a coupling reaction involving cholesterol and N,N-dimethylaminoethane. The process typically involves the following steps:

Activation of Cholesterol: Cholesterol is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Coupling Reaction: The activated cholesterol is then reacted with N,N-dimethylaminoethane to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: DC-Chol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxysterols, which are important intermediates in the synthesis of other bioactive molecules.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.

Major Products:

Oxidation Products: Oxysterols and other oxidized derivatives.

Substitution Products: Various substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Gene Delivery Systems

Cationic Liposomes

DC-Chol is often combined with dioleoylphosphatidylethanolamine (DOPE) to create cationic liposomes, which have shown significant efficacy in delivering plasmid DNA (pDNA) and small interfering RNA (siRNA). Research indicates that the optimal molar ratios of this compound/DOPE for effective transfection are typically 1:2 or 1:1 . These liposomes facilitate the encapsulation of genetic material, enhancing cellular uptake and subsequent gene expression.

Case Study: PEGylated this compound/DOPE Liposomes

A study demonstrated that PEGylated this compound/DOPE liposomes could effectively deliver siRNA targeting the kinesin spindle protein (KSP) gene in cancer therapy. The PEGylation process improved systemic circulation time and reduced clearance by liver and kidneys, resulting in enhanced tumor accumulation and significant suppression of tumor growth without triggering immune responses . This highlights the potential for this compound-based formulations in targeted cancer therapies.

Vaccine Development

Nucleic Acid Vaccines

this compound is also employed in the development of nucleic acid vaccines. For instance, cationic liposomes containing this compound have been utilized to enhance the delivery of mRNA vaccines. The lipid's ability to form stable complexes with nucleotides facilitates their transport into cells, where they can elicit strong immune responses. A notable application includes its use in nasal vaccine formulations, where it augmented antigen-specific immune responses by attaching class B CpG ODN to DOTAP/DC-Chol liposomes .

Transfection Efficiency Studies

Research has shown that variations in the formulation of this compound lipoplexes can significantly impact transfection efficiency. A comparative study highlighted that while PEGylation generally reduces transfection efficiency for pDNA, it can enhance siRNA delivery under specific conditions . This nuanced understanding allows researchers to optimize formulations based on their specific applications.

Cancer Therapy

Targeted Gene Silencing

this compound has been pivotal in developing targeted therapies for various cancers. Its role as a carrier for siRNA has been extensively studied, showing promising results in silencing genes associated with tumor growth. For example, studies using this compound liposomes for systemic delivery of therapeutic siRNA have demonstrated substantial reductions in tumor size and enhanced survival rates in preclinical models .

Physicochemical Properties

The physicochemical characteristics of this compound-based formulations are crucial for their effectiveness. Parameters such as particle size, zeta potential, and lipid composition influence the stability and cellular uptake of lipoplexes. Optimizing these parameters is essential for maximizing transfection efficiency and minimizing cytotoxicity during applications .

Summary Table: Key Applications of this compound

Mécanisme D'action

The mechanism of action of DC-Chol involves several key steps:

Electrostatic Interaction: The cationic nature of this compound allows it to form electrostatic interactions with negatively charged nucleic acids, forming stable lipoplexes.

Cellular Uptake: The positively charged lipoplexes interact with negatively charged cell membranes, facilitating their uptake via endocytosis.

Endosomal Escape: this compound promotes the destabilization of endosomal membranes, allowing the release of nucleic acids into the cytoplasm.

Gene Expression: Once released into the cytoplasm, the nucleic acids can be transported to the nucleus for gene expression

Comparaison Avec Des Composés Similaires

1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery. Unlike DC-Chol, DOTAP has a quaternary ammonium headgroup.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with this compound to enhance transfection efficiency.

Uniqueness of this compound:

Stability: this compound forms stable liposomal formulations that can be stored for extended periods without degradation.

Transfection Efficiency: this compound/DOPE liposomes have been shown to have higher transfection efficiency compared to other cationic lipids.

Activité Biologique

DC-Chol (3β-[N-(N',N'-dimethylaminoethyl)-carbamoyl] cholesterol) is a cationic cholesterol derivative widely utilized in gene delivery systems due to its ability to form liposomes and facilitate the transfection of nucleic acids into cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, transfection efficiency, cytotoxicity, and relevant case studies.

This compound functions primarily as a component in cationic liposomes, which are formed by combining it with helper lipids such as dioleoylphosphatidylethanolamine (DOPE). These liposomes can encapsulate nucleic acids and facilitate their delivery into target cells through endocytosis. The positively charged headgroup of this compound interacts with negatively charged cellular membranes, promoting fusion and uptake.

Transfection Efficiency

Transfection efficiency is a critical parameter for evaluating the effectiveness of gene delivery systems. Studies have shown that this compound/DOPE liposomes exhibit high transfection efficiencies for both plasmid DNA (pDNA) and small interfering RNA (siRNA).

Optimal Molar Ratios

Research indicates that the optimal molar ratios for achieving maximum transfection efficiency are 1:2 for pDNA and 1:1 for siRNA. Increasing the weight ratio of this compound to pDNA beyond 3:1 can lead to decreased transfection efficiency due to potential aggregation or toxicity effects .

| Molar Ratio | Transfection Efficiency | Nucleic Acid Type |

|---|---|---|

| 1:2 | High | pDNA |

| 1:1 | High | siRNA |

| 3:1 | Decreased | pDNA |

Cytotoxicity

Cytotoxicity is a significant concern in gene delivery applications. Comparative studies have demonstrated that this compound exhibits higher cytotoxicity compared to newer cationic lipids. For instance, when tested on 293T cells, this compound showed only 28% cell viability at a concentration of 100 μM, whereas newer cationic lipids maintained significantly higher viability rates under similar conditions .

Case Studies

-

Gene Delivery in Cancer Therapy

A study evaluated the use of this compound/DOPE liposomes for delivering therapeutic genes in various cancer cell lines, including A549 and HeLa cells. The results indicated that these liposomes could effectively transfect cancer cells, leading to significant expression of the delivered genes and subsequent therapeutic effects . -

Inhibition of Amyloidogenesis

Another investigation focused on the role of this compound in inhibiting amyloid formation associated with oxidized human calcitonin (hCT). The study found that this compound significantly inhibited amyloidogenesis in a dose-dependent manner, suggesting its potential application in neurodegenerative disease treatments .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Transfection Mechanism : The electrostatic interactions between the positively charged lipid and negatively charged nucleic acids are crucial for successful gene delivery.

- Impact of Serum : Serum presence does not significantly inhibit the transfection efficiency of this compound/DOPE liposomes, making them suitable for in vivo applications .

- Comparative Efficacy : While this compound remains a standard in gene delivery systems, newer cationic lipids have shown improved performance regarding both transfection efficiency and reduced cytotoxicity .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHOWBSBBDRPDW-PTHRTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929700 | |

| Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137056-72-5 | |

| Record name | 3-(N-(N',N'-Dimethylaminoethane)carbamoyl)cholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137056725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesteryl N-(2-dimethylaminoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.